Enhanced Lipophilicity (XLogP3-AA) Relative to Unsubstituted and Alkyl-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 3.7, substantially higher than the unsubstituted analog (XLogP3-AA = 2.3) and the 5-methyl analog (XLogP3-AA = 2.8) , indicating greater lipophilicity that may enhance passive blood-brain barrier penetration—a critical parameter for CNS-targeted probes.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Unsubstituted analog: 2.3; 5-Methyl analog: 2.8; 5,5-Dimethyl analog: 3.2 |
| Quantified Difference | Δ = +1.4 vs. unsubstituted; Δ = +0.9 vs. 5-methyl; Δ = +0.5 vs. 5,5-dimethyl |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2019.06.18 – 2024.11.20 |
Why This Matters
Higher logP is associated with improved passive CNS permeability; this property cannot be achieved by ordering the 5-methyl or dimethyl analogs, which exhibit logP values 0.5–0.9 units lower.
- [1] PubChem CID 3596481. 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one – Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 4336854. 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one – Computed Properties. National Center for Biotechnology Information. View Source
- [3] PubChem CID 4465306. 5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one – Computed Properties. National Center for Biotechnology Information. View Source
